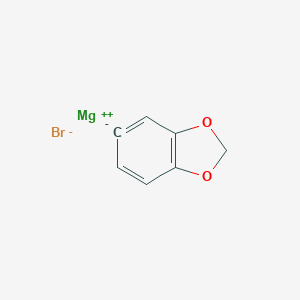

3,4-(Methylenedioxy)phenylmagnesium bromide

描述

3,4-(Methylenedioxy)phenylmagnesium bromide is a specialized Grignard reagent with the molecular formula C₇H₅BrMgO₂. It is synthesized via the reaction of 1-bromo-3,4-(methylenedioxy)benzene with magnesium in anhydrous tetrahydrofuran (THF) under inert conditions . The methylenedioxy group (a fused benzene ring with two oxygen atoms at the 3,4-positions) confers unique electronic and steric properties, making this reagent valuable in stereoselective syntheses, such as in the preparation of silacyclohexanones , α-aminoketones , and chiral imidazolidinones .

属性

IUPAC Name |

magnesium;5H-1,3-benzodioxol-5-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5O2.BrH.Mg/c1-2-4-7-6(3-1)8-5-9-7;;/h1,3-4H,5H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRLIDQAFFVFCV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=[C-]C=C2.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrMgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17680-04-5 | |

| Record name | 17680-04-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Temperature and Activation

The reaction is highly exothermic, requiring temperatures between 25–40°C to prevent runaway conditions. Pre-activation of magnesium with iodine or 1,2-dibromoethane ensures consistent initiation, particularly for aryl bromides with steric hindrance.

Moisture and Oxygen Exclusion

Grignard reagents are notoriously air- and moisture-sensitive. Rigorous drying of glassware, solvents, and reactants under inert atmospheres (N₂ or Ar) is essential to prevent hydrolysis to the corresponding hydrocarbon:

Alternative Preparation Strategies

Sonochemical Synthesis

Ultrasound-assisted methods have been explored to accelerate magnesium activation and reduce induction periods. This approach enhances the reagent’s homogeneity but requires specialized equipment.

Characterization and Quality Control

Titration Methods

The concentration of active Grignard reagent is determined via quenching with a standardized acid (e.g., HCl) followed by back-titration. This ensures compliance with the stated molarity (e.g., 1.0 M ± 0.1).

Spectroscopic Analysis

Infrared spectroscopy identifies the Mg–C stretching vibration near 500 cm⁻¹, while ¹H NMR of quenched samples confirms the integrity of the methylenedioxy moiety.

Table 2: Key Spectral Data

Applications in Organic Synthesis

This compound is pivotal in synthesizing psychoactive compounds. For example, its reaction with N-tosylaziridines under copper catalysis yields enantiopure MDMA precursors with >99.5% enantiomeric excess:

化学反应分析

General Reactivity Profile

As a Grignard reagent, 3,4-(methylenedioxy)phenylmagnesium bromide exhibits standard organomagnesium reactivity but with enhanced sensitivity to air and moisture due to its electron-rich aromatic system . Key characteristics:

-

Solvent : Typically handled in anhydrous 2-methyltetrahydrofuran (2-MeTHF) or THF/toluene mixtures .

-

Thermal Stability : Decomposes at elevated temperatures, releasing magnesium oxides and carbon monoxide .

-

Incompatibilities : Violently reacts with water, alcohols, and oxidizing agents .

Nucleophilic Addition Reactions

The reagent participates in classical Grignard reactions, attacking electrophilic centers to form new carbon–carbon bonds.

Carbonyl Group Additions

Reacts with ketones, aldehydes, and esters to yield secondary/tertiary alcohols or carboxylic acid derivatives after hydrolysis.

*Yields vary based on substrate steric hindrance and solvent purity.

Mechanistic Insight :

-

The magnesium-coordinated aryl group attacks carbonyl carbons, forming alkoxide intermediates .

-

Steric effects from the methylenedioxy group influence regioselectivity in polyfunctional substrates .

Nickel-Catalyzed Couplings

With aryl halides under NiCl₂ catalysis:

Iron-Mediated Reactions

In the presence of Fe(acac)₃, couples with chlorobenzoates to form arylacetic acids :

Androgen Receptor Antagonists

In SAR studies for prostate cancer therapeutics :

-

Couples with trifluoromethylphenyl esters to generate dihydropyridones (e.g., (±)-13h).

Side Reactions and Byproduct Formation

Competing pathways under suboptimal conditions:

Comparative Reactivity

A reactivity comparison with analogous Grignard reagents:

科学研究应用

Key Applications

-

Synthesis of Organic Compounds

- 3,4-(Methylenedioxy)phenylmagnesium bromide serves as an important intermediate in organic synthesis. It is often employed in the formation of carbon-carbon bonds, facilitating the construction of complex molecular frameworks.

-

Total Synthesis of Natural Products

- This compound has been utilized in the total synthesis of various natural products, including:

- Pharmaceutical Applications

Data Table: Applications Summary

Case Study 1: Synthesis of (+)-Paulownin

In a detailed study, researchers utilized this compound as a key reagent to synthesize (+)-Paulownin from (R)-(+)-3-hydroxybutanolide. The process involved several steps where the Grignard reagent facilitated critical carbon-carbon bond formations leading to the final product. This synthesis highlights the reagent's utility in producing complex structures from simpler precursors.

A recent study investigated the biological activity of compounds synthesized using this compound against androgen receptors. The results indicated that certain derivatives showed significant inhibitory effects on androgen receptor activity, suggesting potential applications in cancer therapeutics. The study employed concentration-dependent assays to determine the efficacy of these compounds .

作用机制

The mechanism of action of 3,4-(Methylenedioxy)phenylmagnesium bromide involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The reactivity of the Grignard reagent is influenced by the solvent and reaction conditions, which can stabilize or destabilize the reactive intermediate .

相似化合物的比较

Reactivity and Electronic Effects

The methylenedioxy substituent enhances electron density on the aromatic ring due to its oxygen atoms, increasing nucleophilicity compared to simpler aryl Grignard reagents. This contrasts with:

- Phenylmagnesium bromide (C₆H₅MgBr) : Lacks substituents, leading to lower electron density and less steric hindrance. It is widely used in general carbon-carbon bond formations, such as in the synthesis of benzene via ether cleavage .

- p-Tolylmagnesium bromide (4-MeC₆H₄MgBr) : The methyl group donates electron density through hyperconjugation, moderately enhancing reactivity compared to phenylmagnesium bromide .

- 3,5-Dimethyl-4-methoxyphenylmagnesium bromide : The methoxy and methyl groups create a sterically hindered and electronically rich aryl ring, suitable for specialized pharmaceutical intermediates .

Table 1: Electronic and Steric Properties

| Compound | Substituents | Electronic Effect | Steric Hindrance |

|---|---|---|---|

| 3,4-(Methylenedioxy)phenyl-MgBr | 3,4-O₂C₆H₃ | Strong EDG* | Moderate |

| Phenyl-MgBr | None | None | Low |

| p-Tolyl-MgBr | 4-Me | Weak EDG | Low |

| 3,5-Dimethyl-4-methoxy-MgBr | 3,5-Me, 4-OMe | Moderate EDG | High |

*EDG = Electron-Donating Group

Table 2: Yield Comparison in Representative Reactions

Stability and Handling

All Grignard reagents are moisture- and air-sensitive. However:

- 3,4-(Methylenedioxy)phenyl-MgBr : Typically supplied as 0.5 M in THF .

- Phenyl-MgBr : Available as 1.0 M in THF or 2-MeTHF .

- p-Tolyl-MgBr : Commercial solutions (0.5–1.0 M in ether or THF) require strict inert handling .

Mechanistic Considerations

The methylenedioxy group’s electron-donating nature accelerates nucleophilic attack in ketone and ester reactions compared to phenyl-MgBr. However, steric hindrance from the fused oxygen atoms can reduce efficiency in bulky substrates, as seen in lower yields (61%) in silacyclohexanone synthesis versus phenyl-MgBr’s 81% yield in simpler additions .

生物活性

3,4-(Methylenedioxy)phenylmagnesium bromide is an organomagnesium compound primarily utilized as an intermediate in organic synthesis. Its biological activity, while not extensively documented in mainstream literature, can be inferred from its chemical properties and its role in synthesizing biologically active compounds.

This compound has the following properties:

- Molecular Formula : CHBrMgO

- Molar Mass : 225.32 g/mol

- Solubility : Reacts with water; sensitive to air and moisture .

Biological Activity Overview

The biological activities of organomagnesium compounds like this compound are often linked to their reactivity and the derivatives they form. This section reviews relevant findings related to its biological implications.

1. Synthesis of Bioactive Compounds

This compound serves as a precursor for synthesizing various bioactive molecules. For instance, it can be used to create derivatives that exhibit anti-cancer properties or act as enzyme inhibitors. The compound's ability to form stable bonds with electrophiles allows it to participate in reactions leading to the formation of complex organic structures.

3. Role in Medicinal Chemistry

The compound has implications in medicinal chemistry where it is utilized to synthesize pharmaceuticals that target various biological pathways. For example, derivatives may interact with signaling pathways involved in cancer progression or inflammation, although specific case studies are scarce.

Case Studies and Research Findings

Research on related compounds provides insights into the potential biological activities that might be expected from this compound:

- Study on Related Methylenedioxy Compounds : Research indicates that compounds containing methylenedioxy groups often exhibit significant biological activities such as anti-inflammatory and anti-cancer effects. For instance, sesamol (a similar structure) has demonstrated apoptosis-inducing effects in liver cancer cells through mitochondrial dysfunction and modulation of apoptotic markers .

- Antitumor Activity : In vitro studies on methylenedioxy-containing compounds have shown a capacity to inhibit tumor growth by inducing cell cycle arrest and apoptosis. Such mechanisms could be relevant for derivatives synthesized from this compound.

Summary Table of Biological Activities

常见问题

Basic: What are the standard protocols for synthesizing 3,4-(Methylenedioxy)phenylmagnesium bromide, and how is stability maintained during reactions?

Methodological Answer:

The synthesis typically involves reacting 3,4-(methylenedioxy)bromobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere (Ar/N₂). Key steps include:

- Preparation : Use freshly activated magnesium turnings and rigorously dry solvents to avoid hydrolysis.

- Reaction Monitoring : Exothermic initiation is observed via solvent reflux; completion is confirmed by the disappearance of magnesium.

- Stability : Store the reagent at −20°C in dry ether/THF, shielded from moisture and oxygen. Quenching with deuterated water (D₂O) confirms reactivity and purity via GC-MS or NMR .

Basic: How does this compound react with carbonyl compounds, and what are the optimal work-up procedures?

Methodological Answer:

The reagent acts as a nucleophile, attacking ketones/aldehydes to form secondary/tertiary alcohols. Example workflow:

Reaction Setup : Add the Grignard reagent dropwise to a cooled (−78°C) solution of the carbonyl compound in THF.

Quenching : Use saturated NH₄Cl or acidic water (pH 3–4) to protonate the intermediate alkoxide.

Purification : Extract with ethyl acetate, dry over MgSO₄, and isolate via column chromatography (hexane/EtOAc).

- Yield Optimization : Excess Grignard reagent (1.2–1.5 equiv) minimizes unreacted starting material .

Advanced: What strategies enhance stereoselectivity in nucleophilic additions involving this compound?

Methodological Answer:

Stereoselectivity is achieved through:

- Chiral Auxiliaries : Use enantiopure α-aminoketones (e.g., from norvaline derivatives) to direct facial selectivity during nucleophilic attack.

- Low-Temperature Reactions : Conduct reactions at −78°C to reduce kinetic competition between pathways.

- Stereochemical Analysis : Confirm enantiomeric excess (ee) via chiral HPLC or Mosher ester derivatization.

Advanced: How can researchers resolve contradictions in proposed reaction mechanisms (e.g., unexpected by-products)?

Methodological Answer:

Mechanistic ambiguities are addressed via:

- Isotopic Labeling : Use D₂O or ¹³C-labeled reagents to track protonation sites and intermediate pathways.

- Kinetic Studies : Monitor reaction progress using in situ IR or NMR to identify rate-determining steps.

- Side-Product Analysis : Isolate by-products (e.g., biphenyl, phenol) via preparative TLC and characterize via mass spectrometry.

Advanced: What analytical techniques are most effective for characterizing intermediates and products?

Methodological Answer:

-

NMR Spectroscopy : ¹H/¹³C NMR identifies regioselectivity and stereochemistry (e.g., benzylic protons at δ 4.5–5.5 ppm).

-

Mass Spectrometry : High-resolution MS confirms molecular ions and fragmentation patterns.

-

X-ray Crystallography : Resolves absolute configuration of crystalline intermediates (e.g., α-aminoketone salts).

-

Data Example :

Compound ¹H NMR (δ, ppm) Yield (%) Purity (HPLC) 7S (Intermediate) 1.2 (t, 3H), 3.4 (m, 2H) 70 >99% 8S (Product) 4.8 (s, 1H), 6.9 (d, 2H) 89 98.5% Source: .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。